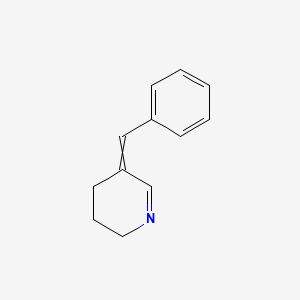
5-Benzylidene-2,3,4,5-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzylidene-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound that features a benzylidene group attached to a tetrahydropyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2,3,4,5-tetrahydropyridine typically involves the condensation of benzaldehyde with 2,3,4,5-tetrahydropyridine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzylidene-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles such as sodium tetrahydroborate, lithium tetrahydridoaluminate, and organometallic reagents to form 1,2-adducts.
Cycloaddition: Reaction with pyrrole results in a tricyclic 1:1 adduct, while reaction with ethyl propiolate forms a 1:2 adduct.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Sodium tetrahydroborate
- Lithium tetrahydridoaluminate
- Phenylmagnesium bromide
- Butyllithium
- Pyrrole
- Ethyl propiolate
These reactions are typically conducted under mild to moderate conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various adducts, such as 1,2-adducts with nucleophiles and tricyclic or 1:2 adducts with other reagents .
Wissenschaftliche Forschungsanwendungen
5-Benzylidene-2,3,4,5-tetrahydropyridine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s unique structure makes it a candidate for the development of new drugs and therapeutic agents.
Material Science: It is used in the development of novel materials with specific chemical properties.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of 5-Benzylidene-2,3,4,5-tetrahydropyridine involves its reactivity with nucleophiles and other reagents. The benzylidene group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Benzylidene-2,3,4,5-tetrahydropyridine include:
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Uniqueness
This unique structure allows for a broader range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Eigenschaften
CAS-Nummer |
88631-62-3 |
|---|---|
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
5-benzylidene-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H13N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,9-10H,4,7-8H2 |
InChI-Schlüssel |
DBPSQCKCIVSYTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C2)C=NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


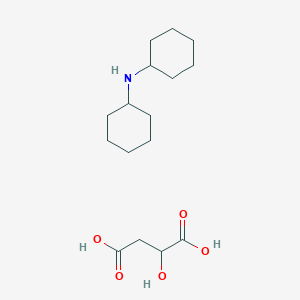
![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)
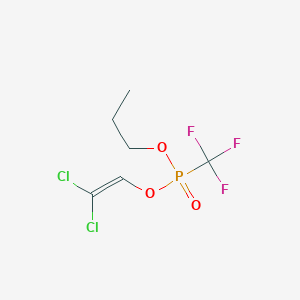


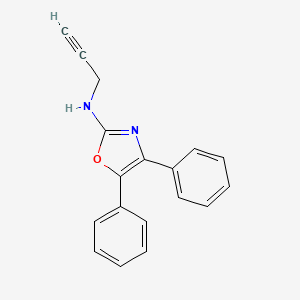
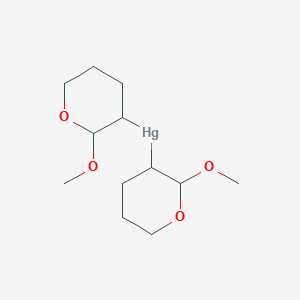
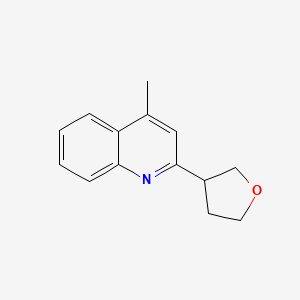
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
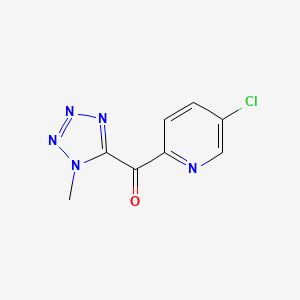
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
methanone](/img/structure/B14378853.png)

